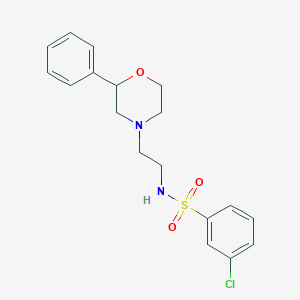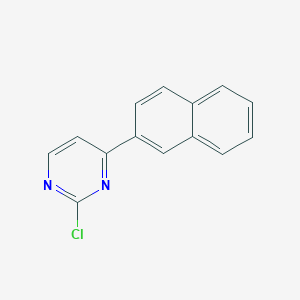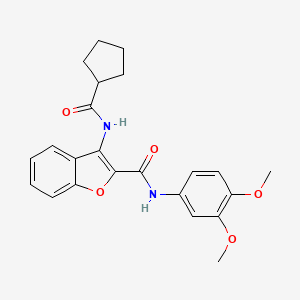![molecular formula C19H19N3O2 B2555340 N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide CAS No. 1116017-28-7](/img/structure/B2555340.png)
N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has garnered attention in the scientific community due to its potential therapeutic applications in various neurological disorders, including migraine, Parkinson's disease, and epilepsy.
Applications De Recherche Scientifique
Material Science Applications
Benzamide derivatives have been explored for their potential in material science, particularly in the synthesis of polymers with well-defined structures. One study highlighted the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity, demonstrating the utility of benzamide derivatives in creating block copolymers with controlled properties. Such materials could have applications in nanotechnology and materials engineering due to their structural precision and potential for forming supramolecular assemblies with unique physical characteristics (Yokozawa et al., 2002).
Biological Activity
Several studies have investigated the antimicrobial properties of benzamide derivatives, indicating their potential as lead compounds for the development of new antimicrobial agents. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed potent antimicrobial activity, with some compounds outperforming reference drugs against pathogenic strains. This suggests benzamide derivatives could contribute to addressing challenges in treating bacterial and fungal infections (Bikobo et al., 2017).
Anticonvulsant Activity
Research into benzamide derivatives has also extended into pharmacology, with studies exploring their anticonvulsant activity. Modifications to the benzamide structure have led to compounds with varying degrees of efficacy in preventing convulsions, pointing to the therapeutic potential of these derivatives in treating neurological disorders (Clark & Davenport, 1987).
Chemical Synthesis and Catalysis
Benzamide derivatives serve as key intermediates in chemical synthesis, facilitating the development of novel synthetic methodologies. For instance, copper(ii)-mediated reactions have been used to synthesize secondary benzamides from primary amines and phenylacetic acids, showcasing the versatility of benzamide derivatives in organic synthesis and catalysis (Deng et al., 2018).
Propriétés
IUPAC Name |
N-benzyl-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-17-21-16-11-7-6-10-15(16)19(22-17)24-13-18(23)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWPLCBELFXWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B2555257.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)



![[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2555270.png)
![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2555273.png)




![Tert-butyl 3-[4-[(2-chloroacetyl)amino]-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2555280.png)